molecular formula C11H24N4O3S B7124081 N-methyl-N-propan-2-yl-4-(2-sulfamoylethyl)piperazine-1-carboxamide

N-methyl-N-propan-2-yl-4-(2-sulfamoylethyl)piperazine-1-carboxamide

Cat. No.: B7124081
M. Wt: 292.40 g/mol
InChI Key: WUGZOWFLYUUQEI-UHFFFAOYSA-N
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Description

N-methyl-N-propan-2-yl-4-(2-sulfamoylethyl)piperazine-1-carboxamide is a synthetic compound with a piperazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-propan-2-yl-4-(2-sulfamoylethyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with appropriate sulfonyl and carboxamide reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-propan-2-yl-4-(2-sulfamoylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-propan-2-yl-4-(2-sulfamoylethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-propan-2-yl-4-(2-sulfamoylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-propan-2-yl-4-(2-sulfamoylethyl)piperazine-1-carboxamide: Unique due to its specific functional groups and structural configuration.

    Other Piperazine Derivatives: Compounds like this compound share similarities but differ in their functional groups and overall structure.

Uniqueness

This compound is unique due to its combination of sulfonyl and carboxamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-propan-2-yl-4-(2-sulfamoylethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4O3S/c1-10(2)13(3)11(16)15-6-4-14(5-7-15)8-9-19(12,17)18/h10H,4-9H2,1-3H3,(H2,12,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGZOWFLYUUQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)N1CCN(CC1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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